

BE-26263: A Fungal Metabolite with Estrogenic Properties

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For Researchers, Scientists, and Drug Development Professionals

Introduction

BE-26263 is a secondary metabolite produced by the fungus Scedosporium apiospermum. It has garnered scientific interest due to its notable estrogenic activity, positioning it as a molecule of interest for research in areas such as osteoporosis and hormone-dependent cellular processes. This technical guide provides a comprehensive overview of the chemical structure, known properties, and biological activities of **BE-26263**, intended to serve as a valuable resource for professionals in drug discovery and development.

Chemical Structure and Properties

BE-26263 is a complex organic molecule with the chemical formula C32H38O14. Its structure is characterized by a polycyclic aromatic system with multiple hydroxyl and ester functional groups. The chemical properties of **BE-26263** are summarized in the table below.



Property	Value	Reference
CAS Number	147716-81-2	
Molecular Formula	C32H38O14	
Molecular Weight	646.6 g/mol	
Canonical SMILES	OC1=C(C(OC(C)CC(OC(C)CC 2=C(C(OC(CC(OC(C)CC(OC(C3)C)=O)=O)C)=O)C(O)=CC(O)=C2)=O)=O)C3=CC(O)=C1	

Chemical Structure of **BE-26263**:

Chemical Structure of BE-26263 (2D representation)

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Caption: 2D chemical structure of **BE-26263**.

Biological Activity and Mechanism of Action

The primary biological activity of **BE-26263** is its estrogenic effect. It has been shown to be an effective competitor of estradiol for binding to the estrogen receptor (ER). This competitive binding activity was quantified with an IC50 value of 0.96 μ M in a radioligand binding assay using [125I]-estradiol. This indicates that **BE-26263** has a significant affinity for the estrogen receptor and can act as a xenoestrogen.

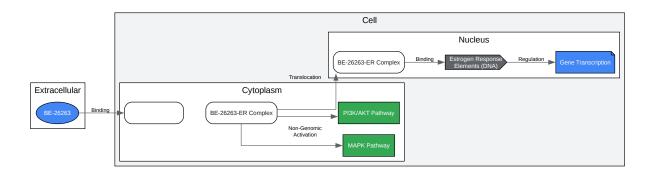
Signaling Pathways

Upon binding to the estrogen receptor, **BE-26263** is presumed to initiate the downstream signaling cascades typically associated with estrogenic compounds. While specific studies on the detailed signaling pathways activated by **BE-26263** are limited, the known mechanisms of estrogen receptor activation provide a likely framework for its action. Estrogen receptors, upon ligand binding, can mediate their effects through two main pathways:



- Genomic Pathway: The ligand-activated estrogen receptor translocates to the nucleus, where it binds to estrogen response elements (EREs) on the DNA, leading to the regulation of gene transcription.
- Non-Genomic Pathway: Membrane-associated estrogen receptors can rapidly activate intracellular signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/AKT pathways.

The following diagram illustrates the general estrogen receptor signaling pathway that **BE-26263** is expected to activate.



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Caption: General estrogen receptor signaling pathway initiated by BE-26263.

Experimental Protocols

Detailed experimental protocols for **BE-26263** are not widely available in the public domain, with much of the initial research likely detailed in the Japanese patent JP 05032658. However, a representative protocol for a competitive estrogen receptor binding assay, similar to the one used to determine the IC50 of **BE-26263**, is provided below.



Representative Estrogen Receptor Competitive Binding Assay

Objective: To determine the binding affinity of a test compound (e.g., **BE-26263**) to the estrogen receptor by measuring its ability to compete with a radiolabeled estrogen, such as $[^{3}H]-17\beta$ -estradiol.

Materials:

- Rat uterine cytosol (source of estrogen receptors)
- [3H]-17β-estradiol (radiolabeled ligand)
- Unlabeled 17β-estradiol (for determining non-specific binding and as a positive control)
- Test compound (BE-26263)
- Assay buffer (e.g., Tris-HCl buffer with EDTA and dithiothreitol)
- Dextran-coated charcoal suspension
- Scintillation cocktail
- Scintillation counter

Methodology:

- Preparation of Reagents:
 - Prepare serial dilutions of the test compound (BE-26263) and unlabeled 17β-estradiol in the assay buffer.
 - Dilute the rat uterine cytosol to a predetermined protein concentration in ice-cold assay buffer.
 - Prepare a working solution of [³H]-17β-estradiol at a concentration near its Kd for the estrogen receptor.



Assay Setup:

- Set up triplicate tubes for total binding (containing only [³H]-17β-estradiol and cytosol), non-specific binding (containing [³H]-17β-estradiol, cytosol, and a high concentration of unlabeled 17β-estradiol), and competitive binding (containing [³H]-17β-estradiol, cytosol, and varying concentrations of the test compound).
- Add the assay buffer, radiolabeled estradiol, and either the test compound, unlabeled estradiol, or buffer to the respective tubes.
- Initiate the binding reaction by adding the diluted uterine cytosol to all tubes.

Incubation:

- Incubate the tubes at 4°C for a sufficient period to reach equilibrium (e.g., 18-24 hours).
- Separation of Bound and Free Ligand:
 - Add a cold dextran-coated charcoal suspension to each tube to adsorb the unbound radioligand.
 - Incubate for a short period (e.g., 10-15 minutes) on ice with occasional vortexing.
 - Centrifuge the tubes at high speed to pellet the charcoal.
- Measurement of Radioactivity:
 - Carefully transfer the supernatant, containing the receptor-bound [3 H]-17 β -estradiol, to scintillation vials.
 - Add scintillation cocktail to each vial.
 - Measure the radioactivity in a scintillation counter.

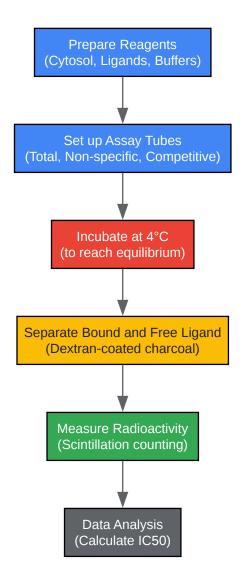
Data Analysis:

 Calculate the specific binding by subtracting the non-specific binding from the total binding.



- Plot the percentage of specific binding against the logarithm of the test compound concentration.
- Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting dose-response curve.

Experimental Workflow:



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Caption: Workflow for a competitive estrogen receptor binding assay.

Conclusion



BE-26263 is a fascinating natural product with confirmed estrogenic properties, acting as a competitive inhibitor of estradiol binding to the estrogen receptor. Its antiosteoporotic potential makes it a candidate for further investigation in the development of new therapeutic agents. While its precise downstream signaling effects are yet to be fully elucidated, its mechanism of action is likely to follow the established genomic and non-genomic pathways of estrogen receptor signaling. The information and representative protocols provided in this guide offer a solid foundation for researchers and scientists to explore the full potential of this promising fungal metabolite.

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